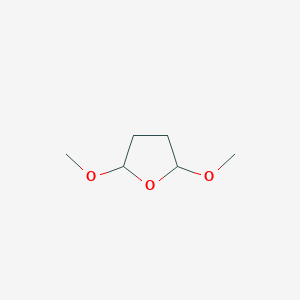
2,5-Dimethoxytetrahydrofuran
Cat. No. B146720
Key on ui cas rn:
696-59-3
M. Wt: 132.16 g/mol
InChI Key: GFISDBXSWQMOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06733652B1
Procedure details


After 1 F/mol of furan, the GC-percent by area of furan had been reduced from 22.7% to 17.8%, while the proportion of dimethoxydihydrofuran remained constant at 31 percent by area. At the same time, 0.9% of 2,5-dimethoxytetrahydrofuran was formed.


Name
dimethoxydihydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Yield
0.9%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1C=CC=[CH:2]1.[CH3:6][O:7][C:8]1[O:12][CH2:11][CH2:10][C:9]=1OC>>[CH3:2][O:1][CH:11]1[CH2:10][CH2:9][CH:8]([O:7][CH3:6])[O:12]1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1OC(CC1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 0.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
